Aldosterone

Catalog No.
S594317
CAS No.
52-39-1
M.F
C21H28O5
M. Wt
360.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldosterone

CAS Number

52-39-1

Product Name

Aldosterone

IUPAC Name

11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3

InChI Key

PQSUYGKTWSAVDQ-ZVIOFETBSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Solubility

51.2 mg/L (at 37 °C)

Synonyms

(11β)-11,21-Dihydroxy-3,20-dioxopregn-4-en-18-al; 11β,21-Dihydroxypregn-4-ene-3,18,20-trione; 18-Formyl-11β,21-dihydroxy -4-pregnene-3,20-dione; 18-Oxocorticosterone; Aldocorten;

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O

Regulating Blood Pressure and Electrolyte Balance

The primary function of aldosterone, as revealed by research, is to regulate blood pressure and electrolyte balance. It achieves this by acting on the distal convoluted tubules and collecting ducts of the kidneys []. Aldosterone binds to mineralocorticoid receptors (MR), triggering a cascade of events that increase sodium reabsorption and potassium excretion from the urine []. This, in turn, leads to water retention and an increase in blood volume, ultimately contributing to elevated blood pressure []. Additionally, aldosterone helps maintain potassium homeostasis by facilitating its excretion and preventing excessively high levels in the blood [].

Aldosterone and Cardiovascular Health

Research suggests a complex relationship between aldosterone and cardiovascular health. While its primary role is to regulate blood pressure, excessive aldosterone production can contribute to hypertension, a major risk factor for cardiovascular diseases such as heart attack and stroke []. Studies have found that aldosterone may also directly influence vascular remodeling, inflammation, and fibrosis, further contributing to cardiovascular complications []. Conversely, research on mineralocorticoid receptor antagonists (MRAs), which block aldosterone's action, demonstrates their potential in reducing cardiovascular risk [].

Expanding Research Horizons

Beyond its established roles, ongoing research continues to explore the diverse effects of aldosterone. Recent studies suggest its potential involvement in:

  • Stress and cardiovascular disease: Research indicates that aldosterone might play a role in the link between psychological stress and heart disease [].
  • Inflammation and immune system: Studies suggest that aldosterone may influence the activity of immune cells, potentially contributing to the development of chronic inflammatory diseases [].
  • Cognitive function: Emerging research explores the possibility of aldosterone impacting brain function and cognitive decline [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

1.1

LogP

1.08

Appearance

White to Off-White Solid

Melting Point

166.5 °C

UNII

4964P6T9RB

Pharmacology

At the late distal tubule and collecting duct, aldosterone has two main actions: 1) aldosterone acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, increasing the permeability of their apical (luminal) membrane to potassium and sodium and activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump and a conformational change in the pump exposes the Na+ ions to the outside. The phosphorylated form of the pump has a low affinity for Na+ ions, hence reabsorbing sodium (Na+) ions and water into the blood, and secreting potassium (K+) ions into the urine; 2) aldosterone stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance; and 3) aldosterone may act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH) which serves to conserve water by direct actions on renal tubular resorption.
Aldosterone is a mineralocorticoid hormone produced by aldosterone synthase (CYP11B2) in the zona glomerulosa of the adrenal cortex. Aldosterone binds to mineralocorticoid receptors (MR; NR3C2) and MR-aldosterone complexes regulate the expression of genes involved in the retention of sodium, the secretion of potassium, and water reabsorption, all of which may result increased blood pressure.

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AA - Mineralocorticoids
H02AA01 - Aldosterone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C2 (MR) [HSA:4306] [KO:K08555]

Other CAS

52-39-1

Wikipedia

Aldosterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

General Manufacturing Information

Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)-: ACTIVE

Dates

Modify: 2023-08-15
1. Arai K, Chrousos GP. Aldosterone Deficiency and Resistance. 2016 May 11. In: Feingold KR, Anawalt B, Boyce A, Chrousos G, de Herder WW, Dungan K, Grossman A, Hershman JM, Hofland HJ, Kaltsas G, Koch C, Kopp P, Korbonits M, McLachlan R, Morley JE, New M, Purnell J, Singer F, Stratakis CA, Trence DL, Wilson DP, editors. Endotext [Internet]. South Dartmouth (MA): MDText.com, Inc.; 2000–. PMID: 25905305.

2. Felizola SJ, Maekawa T, Nakamura Y, Satoh F, Ono Y, Kikuchi K, Aritomi S, Ikeda K, Yoshimura M, Tojo K, Sasano H. Voltage-gated calcium channels in the human adrenal and primary aldosteronism. J Steroid Biochem Mol Biol. 2014 Oct;144 Pt B:410-6. doi: 10.1016/j.jsbmb.2014.08.012. Epub 2014 Aug 23. PMID: 25151951.

3. Linas SL, Peterson LN, Anderson RJ, Aisenbrey GA, Simon FR, Berl T. Mechanism of renal potassium conservation in the rat. Kidney Int. 1979 Jun;15(6):601-11. doi: 10.1038/ki.1979.79. PMID: 222934.

4. Palmer LG, Frindt G. Aldosterone and potassium secretion by the cortical collecting duct. Kidney Int. 2000 Apr;57(4):1324-8. doi: 10.1046/j.1523-1755.2000.00970.x. PMID: 10760062.

5. ELMAN R, SHATZ BA, KEATING RE, WEICHSELBAUM TE. Intracellular and extracellular potassium deficits in surgical patients. Ann Surg. 1952 Jul;136(1):111-31. doi: 10.1097/00000658-195207000-00012. PMID: 14934025; PMCID: PMC1802239.

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